The major racemate of N-carbamoylmethionine crystallizes from water as a conglomerate, as confirmed by X-ray analysis. [] This indicates that the racemic mixture exists as a mechanical mixture of separate crystals of each enantiomer, rather than a single crystal structure containing both enantiomers.
While the precise mechanism of action of N-carbamoylmethionine is not fully elucidated, its derivative, (+)-(S)-2-(3,7-dioxo-2,4,6,8-tetraazabicyclo[3.3.0]oct-2-yl)-4-methylthiobutanoic acid, has shown neuroprotective properties. [] This suggests that N-carbamoylmethionine itself, or its modified forms, might interact with specific molecular targets within the nervous system, potentially influencing pathways related to neuronal survival and function.
The primary application of N-carbamoylmethionine in scientific research is as a precursor for synthesizing bicyclic compounds with potential biological activity. [] Specifically, the (+)-(S)-enantiomer of a derivative synthesized from N-carbamoylmethionine has shown promise as a neuroprotective agent. [] This indicates its potential use in developing treatments for neurodegenerative diseases.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6